1-Pyrenesulfonic acid hydrate
Description
Historical Context and Evolution of Pyrene-based Compounds in Chemical Research
The story of pyrene-based compounds begins with the discovery of pyrene (B120774) itself in 1837 from the residue of coal tar distillation. Initially, its intense yellow color made it a candidate for the synthetic dye industry. However, the true potential of pyrene was unlocked with the discovery of its remarkable photophysical properties, including a high fluorescence quantum yield and a long-lived excited state. A pivotal moment in the history of pyrene research was the observation of intermolecular excimer formation in 1954, a phenomenon where an excited-state molecule interacts with a ground-state molecule to form a transient species that emits light at a longer wavelength than the monomer. This unique characteristic, combined with the sensitivity of its fluorescence to the microenvironment, established pyrene as a "gold standard" molecular probe.
This foundation paved the way for the development of a vast array of pyrene derivatives, as researchers sought to tailor its properties for specific applications by introducing various functional groups. The addition of sulfonic acid groups, for instance, enhances water solubility, a crucial modification for applications in aqueous environments and biological systems. scbt.com This led to the synthesis and investigation of compounds like 1-pyrenesulfonic acid and its hydrated form, expanding the utility of the pyrene core into new scientific territories.
Contemporary Significance of 1-Pyrenesulfonic Acid Hydrate (B1144303) in Advanced Chemical Sciences
In modern chemical sciences, 1-pyrenesulfonic acid hydrate is recognized for its versatile properties that make it a valuable tool in several advanced research areas. Its significance stems primarily from its strong fluorescence and its ability to interact with other molecules through processes like π-π stacking. scbt.com These characteristics are harnessed in the development of sophisticated materials and analytical methods.
The sulfonic acid group not only imparts water solubility but also provides a site for electrostatic interactions, making it a useful building block in supramolecular chemistry and materials science. scbt.com Its role extends to the creation of novel nanomaterials, where it can be used to functionalize surfaces, such as graphene oxide, to create hybrids with enhanced properties. sigmaaldrich.comresearchgate.net Furthermore, its fluorescent nature is exploited in the development of sensitive chemical sensors and probes for detecting various analytes. caymanchem.combertin-bioreagent.comlabscoop.com The ability of its fluorescence to be quenched by specific ions or molecules forms the basis of these sensing applications. caymanchem.combertin-bioreagent.comlabscoop.com
Overview of Major Research Domains for this compound
The research applications of this compound are concentrated in a few key domains:
Materials Science: In this field, the compound is utilized as a building block for more complex structures. It has been employed to functionalize graphene oxide, creating nanohybrid materials with excellent photocatalytic activity for hydrogen production. sigmaaldrich.comresearchgate.net The resulting hybrids benefit from improved light absorption and charge separation. researchgate.net Additionally, 1-pyrenesulfonic acid has been used as a surfactant and dopant in the synthesis of conductive polypyrrole micro- and nanowires, demonstrating its role in creating materials with specific electronic properties. caymanchem.comxinkexue.com
Analytical and Supramolecular Chemistry: The compound's distinct fluorescent properties make it a valuable fluorescent probe. caymanchem.combertin-bioreagent.comlabscoop.com It is used in the study of molecular aggregation and energy transfer processes. scbt.com Its fluorescence is sensitive to quenchers, which has been applied to develop sensors for detecting ferric ions and nitroaromatic compounds, including components of explosives like 2,4-dinitrotoluene (B133949) (DNT) and trinitrotoluene (TNT) in aqueous solutions. caymanchem.combertin-bioreagent.comlabscoop.com It has also been used in the study of reverse micelles. caymanchem.combertin-bioreagent.comlabscoop.com
Photochemistry and Photocatalysis: The pyrene moiety is an excellent chromophore, and this compound is involved in fundamental photochemical studies. Research has investigated its photoionization processes and the behavior of its radical cation. doi.orgrsc.org In applied photocatalysis, it has been incorporated into nanohybrids with materials like graphene oxide and porphyrins to enhance photocatalytic hydrogen evolution. researchgate.netacs.orgscience.gov
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₄S | nih.gov |
| Molecular Weight | 300.3 g/mol | nih.gov |
| Appearance | White powder | nih.gov |
| Melting Point | 125-129 °C | sigmaaldrich.comchemsrc.com |
| Solubility | Soluble in DMSO and water. | sigmaaldrich.com |
| Functional Group | Sulfonic acid | sigmaaldrich.com |
Fluorescence Properties of 1-Pyrenesulfonic Acid Derivatives
| Property | Value | Note | Source |
| Absorption Maxima (λmax) | 346 nm | For the sodium salt in aqueous solution. | caymanchem.combertin-bioreagent.comlabscoop.com |
| Emission Maxima (λem) | 376 nm | For the sodium salt in aqueous solution. | caymanchem.combertin-bioreagent.comlabscoop.com |
| Application | Fluorescent Probe | Fluorescence can be quenched by various analytes. | caymanchem.combertin-bioreagent.comlabscoop.com |
Detailed Research Findings on this compound
| Research Area | Key Finding | Significance | Source |
| Photocatalysis | A nanohybrid (GO/THPP/PSA) created by anchoring tetrakis-(4-hydroxylphenyl)porphyrin (THPP) and this compound (PSA) on graphene oxide (GO) showed excellent photocatalytic activity for hydrogen production. | The hybrid material exhibited wider light response and multi-channel electron transfer, improving light absorption and separation of electron/hole pairs. | sigmaaldrich.comresearchgate.netscience.gov |
| Conductive Polymers | Used as a surfactant and dopant in the electrochemical polymerization of pyrrole (B145914) to synthesize polypyrrole (PPy) micro- and nanowires. | The resulting PPy wires showed strong electrochemical activity and fluorescence, with a proposed micelle-guided formation mechanism. | caymanchem.comxinkexue.com |
| Fluorescent Sensing | The fluorescence of 1-pyrenesulfonic acid can be quenched by ferric ions (Fe³⁺) and nitroaromatic compounds like 2,4-DNT and TNT. | Forms the basis for developing reusable fluorescent sensors for the detection of these specific analytes in aqueous media. | caymanchem.combertin-bioreagent.comlabscoop.com |
| Supramolecular Chemistry | The sodium salt of 1-pyrenesulfonic acid is used to study intermicellar migration of reactants in reverse micelles. | Provides insights into the dynamics and interactions within micro-heterogeneous systems. | caymanchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrene-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYFCSDPUHYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583649 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-00-2 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 1 Pyrenesulfonic Acid Hydrate
Established Synthetic Pathways to 1-Pyrenesulfonic Acid Derivatives
The most established method for synthesizing pyrene (B120774) sulfonic acids is the direct sulfonation of pyrene. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents. The reaction involves treating pyrene with concentrated sulfuric acid (H₂SO₄) or, more commonly, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. The number and position of the sulfonic acid (-SO₃H) groups attached to the pyrene core can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and the concentration of the sulfonating agent. For instance, the synthesis of 1,3,6,8-pyrenetetrasulfonic acid, a related derivative, has historically involved multi-step processes using oleum (B3057394) and nitrobenzene. These traditional methods, while effective, often require harsh conditions and can lead to a mixture of products.
Novel Approaches in the Synthesis of 1-Pyrenesulfonic Acid Hydrate (B1144303)
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyrene sulfonic acids.
Green Chemistry Principles in 1-Pyrenesulfonic Acid Hydrate Synthesis
In line with the principles of green chemistry, novel synthetic routes aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. A notable advancement is the development of a one-step sulfonating reaction for producing derivatives like 1,3,6,8-pyrenesulfonic acid sodium salt (PTSA). rsc.org This method is considered more convenient, effective, and eco-friendly than traditional procedures. rsc.org By using 50% oleum in a controlled, one-step process, researchers have significantly shortened reaction times and improved yields. This approach avoids some of the more hazardous reagents and complex purification steps associated with older methods, representing a more sustainable pathway for producing these valuable compounds. rsc.org
| Synthesis Parameter | Traditional Method | Novel One-Step Method |
| Convenience | Multi-step, complex | One-step, more straightforward rsc.org |
| Effectiveness | Lower yields (~60%) | Higher yields (~85%) |
| Environmental Impact | More hazardous reagents | More eco-friendly rsc.org |
| Reaction Time | Longer (e.g., 48 hours) | Shorter (e.g., 12 hours) |
Catalyst-Assisted Synthetic Routes for this compound
While strong acids like oleum act as both reactant and catalyst in sulfonation, specific catalyst-assisted routes are being explored to enhance reaction control and efficiency. In the broader context of applications, pyrene sulfonic acid derivatives are themselves used in catalytic systems. For example, 1-pyrenesulfonic acid can act as a cofactor in artificial enzyme systems, where it is positioned within a molecularly imprinted polymer to catalyze the hydrolysis of acetals. nih.gov Furthermore, in the fabrication of advanced materials, catalysts are used to incorporate pyrene sulfonic acid derivatives into larger structures. During the preparation of dye-doped silica (B1680970) nanoparticles, ammonia (B1221849) water is used as a catalyst to facilitate the formation of the silica matrix around the pyrene-based dye. researchgate.net
Functionalization and Derivatization of the Pyrene Moiety in this compound
The utility of 1-pyrenesulfonic acid is greatly expanded through the functionalization and derivatization of its pyrene core. These modifications introduce new properties and enable its use in a wide range of applications.
Strategies for Covalent Modifications
Covalent modification involves forming a stable chemical bond between the pyrene ring and another molecule or material. The pyrene structure has a strong affinity for graphitic surfaces, allowing for the non-covalent functionalization of materials like carbon nanotubes and graphene through π-π stacking interactions. mpg.desigmaaldrich.com However, covalent attachment provides more robust and permanent modification. This can be achieved through reactions involving free radicals or dienophiles that bond directly to the C=C bonds of the pyrene core. sigmaaldrich.com
Another strategy involves using a pre-existing functional group on a pyrene derivative. For instance, pyrene-modified nucleotides can be synthesized and then covalently linked into an oligonucleotide sequence, a technique used to stabilize G-quadruplex DNA structures. oup.com The sulfonic acid group itself can be converted into a more reactive sulfochloride, which can then react with nucleophiles like amines, thiols, or alcohols to form stable sulfonamides and other derivatives. google.com
Introduction of Auxiliary Functionalities
Introducing auxiliary functionalities to the pyrene core is key to tailoring the molecule for specific purposes. This can involve creating derivatives with different reactive groups, such as 1-pyrenecarboxylic acid or 1-pyrenebutyric acid, which offer alternative points of attachment compared to the sulfonic acid group.
A significant derivatization strategy is the formation of novel ionic adducts through metathesis reactions. In one example, the sodium salt of 1-pyrenesulfonate was reacted with various imidazolium (B1220033) bromide salts. acs.org This simple metathesis reaction yields new ionic species where the pyrenesulfonate acts as the anion to an imidazolium cation, creating a new class of luminescent ionic liquids with unique photophysical properties. acs.org Such derivatizations are crucial for developing new materials for applications ranging from fluorescent inks to advanced sensors. rsc.orggoogle.com
Advanced Spectroscopic and Mechanistic Investigations of 1 Pyrenesulfonic Acid Hydrate
Elucidation of Excited State Dynamics of 1-Pyrenesulfonic Acid Hydrate (B1144303)
The unique photophysical properties of the 1-pyrenesulfonic acid (PSA) fluorophore, particularly its long fluorescence lifetime and sensitivity to its environment, make it a valuable tool in spectroscopic studies. scbt.com Its excited-state behavior is governed by complex dynamics, including its fluorescence decay pathways and its potential for electronic interactions with surrounding molecules.
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state lifetime of fluorophores. bmglabtech.com For 1-Pyrenesulfonic acid, a fluorescence lifetime (τ) of approximately 59 nanoseconds has been reported, which is characteristic of pyrene (B120774) derivatives. colby.edu This relatively long lifetime allows for the sensitive detection of dynamic interactions and quenching phenomena. google.com.na
Studies involving the interaction of 1-Pyrenesulfonic acid sodium salt (often referred to as PMS or PSA) with macromolecules like human serum albumin (HSA) have utilized time-resolved fluorescence to probe binding mechanisms. iaea.orgunesp.br When bound to HSA, the fluorescence lifetime of PSA can be altered. iaea.orgunesp.br For instance, in one study, the fluorescence decay of PSA in the presence of HSA was found to be biexponential, indicating the presence of the probe in at least two different microenvironments within the protein. unesp.br In another, the lifetime of PSA was observed to be longer at lower probe-to-protein ratios compared to its lifetime in a simple buffer solution, suggesting that certain binding sites protect the probe from quenching. iaea.org Similarly, time-resolved measurements of PSA adducts with imidazolium (B1220033) derivatives in chloroform (B151607) also show biexponential decay, with lifetime values shorter than those in aqueous solution, indicating the presence of two distinct species. acs.orgnih.gov
Table 1: Reported Fluorescence Lifetime Data for 1-Pyrenesulfonic Acid and its Derivatives
| System | Lifetime (τ) / ns | Measurement Conditions | Reference |
|---|---|---|---|
| 1-Pyrenesulfonic acid | ~59 | Not specified | colby.edu |
| 1-Pyrenesulfonic acid sodium salt (PSA) with HSA | Biexponential decay | Aqueous solution | unesp.br |
| 1-Pyrenesulfonic acid sodium salt (PSA) with HSA | Longer than in buffer at low [PSA]/[HSA] | Aqueous solution | iaea.org |
Exciton formation involves the interaction between neighboring chromophores, leading to delocalized excited states. mdpi.com In pyrene-based systems, this often manifests as the formation of an "excimer," an excited-state dimer characterized by a broad, structureless, red-shifted emission compared to the structured monomer fluorescence. rsc.orgchinesechemsoc.org The formation of an excimer is highly dependent on the distance and orientation between pyrene moieties, requiring close proximity (typically < 4 Å) and a co-planar arrangement. rsc.orgchinesechemsoc.org
While pyrene itself is a classic example of a molecule that forms excimers, studies on 1-Pyrenesulfonic acid in certain environments have shown a notable absence of excimer formation. rsc.orgbohrium.com For example, when incorporated into Nafion membranes, no excimer band for PSA was observed. doi.org Similarly, studies of specific ionic adducts of pyrene-1-sulfonate (B1226679) in solution found no evidence of excimers. acs.orgnih.gov This suggests that the sulfonate group and the specific molecular packing in these systems may hinder the close π-π stacking required for excimer formation.
Energy transfer is another critical excited-state process. For 1-Pyrenesulfonic acid, resonance energy transfer (RET) has been observed. In studies with human serum albumin, the fluorescence of the protein's tryptophan residue (Trp214) was quenched by PSA, indicating an energy transfer mechanism from the excited tryptophan to the bound PSA molecule. iaea.org This finding helps to locate the binding site of the probe within the protein's domain IIA. iaea.org Furthermore, efficient energy transfer has been demonstrated in systems where pyrene derivatives are electrostatically paired with other chromophores, such as a ruthenium complex, forming a "Coulombic dyad" that facilitates quantitative intra-ion-pair energy transfer. chemrxiv.org Noncovalent functionalization of graphene with water-soluble pyrene derivatives, including 1-pyrenesulfonic acid sodium salt, has also been studied, demonstrating phonon coupling interactions and energy transfer between the pyrene moiety and the graphene lattice. acs.orgntu.edu.sg
Time-Resolved Fluorescence Spectroscopy Studies
Probing Molecular Interactions via Spectroscopic Changes in 1-Pyrenesulfonic Acid Hydrate
The fluorescence of 1-Pyrenesulfonic acid is highly sensitive to its molecular environment, making it an excellent probe for investigating intermolecular interactions and the properties of complex systems.
The dynamics of pyrene excimer formation are a key indicator of molecular motion and proximity. arxiv.org This process has been studied in various media, including supramolecular gels, lipid bilayers, and microcrystals. bohrium.comarxiv.orgbohrium.com The transition from the monomer to the excimer state can be tracked using time-resolved emission spectra (TRES), where the appearance of isoemissive points signifies the conversion between different excited species. bohrium.com For example, in solution, the monomer-to-excimer transition of pyrene often occurs in a single step, while in more constrained environments like powders or xerogels, the process can become more complex, involving multiple intermediate states. bohrium.com
Although many pyrene derivatives readily form excimers, 1-Pyrenesulfonic acid often does not, as its aggregation can be influenced by the charged sulfonate group. doi.orgosti.gov The tendency to form excimers is a balance between π-π stacking of the pyrene cores and other interactions, such as hydrogen bonding or electrostatic repulsion. osti.gov The absence of an excimer band for PSA in systems like Nafion membranes highlights how the local environment dictates the photophysical outcome. doi.org
The vibrational fine structure of the pyrene monomer fluorescence spectrum is famously sensitive to the polarity of the local microenvironment. The ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is often used as a measure of solvent polarity. doi.org In studies of PSA within Nafion membranes, an I₃/I₁ value of 0.65 was determined, indicating a moderately polar environment. doi.org The fluorescence of pyrene derivatives can also be influenced by pH, which can affect the protonation state of the molecule or its binding partners. jst.go.jp For instance, at an oil/water interface, lowering the pH was found to decelerate the dissolving process of aromatic molecules. jst.go.jp
Fluorescence quenching of 1-Pyrenesulfonic acid can occur through several mechanisms, primarily static and dynamic quenching. doi.org
Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov
Dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher. nih.gov
These mechanisms can be distinguished using time-resolved fluorescence, as static quenching does not affect the excited-state lifetime of the uncomplexed fluorophore, whereas dynamic quenching does. nih.gov Studies of the interaction between PSA and HSA have shown that the fluorescence quenching occurs via both static and dynamic mechanisms. iaea.org Similarly, the quenching of pyrene derivatives by components of DNA has been attributed primarily to a static process, involving the formation of a pyrene-DNA complex. mdpi.com The quenching can be driven by van der Waals forces and hydrogen bonds. mdpi.com
Table 2: Quenching Mechanisms for Pyrene Derivatives in Different Systems
| Fluorophore System | Quencher | Predominant Mechanism(s) | Reference |
|---|---|---|---|
| 1-Pyrenesulfonic acid (PSA) | Human Serum Albumin (HSA) | Static and Dynamic | iaea.org |
| Pyrene derivatives (PS1, PS2) | Bovine Serum Albumin (BSA) | Static | nih.gov |
| Pyrene derivatives (1-OHP, 1-PBO) | DNA | Static | mdpi.com |
Pyrene Excimer Formation Dynamics in Diverse Environments
Advanced NMR Spectroscopy for Structural Elucidation within Complex Assemblies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules and their interactions in solution and the solid state. nd.edu For pyrene-based systems, ¹H and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized derivatives. nih.govworktribe.com
In the context of complex assemblies, NMR provides critical insights into non-covalent interactions and the spatial arrangement of molecules. For instance, in self-assembled metal-ligand architectures involving pyrene-functionalized ligands, ¹H NMR spectra can reveal the formation of specific isomers and provide evidence for CH-π interactions through significant upfield shifts of certain proton resonances. acs.org The characterization of novel ionic adducts of pyrene-1-sulfonate has been achieved using ¹H NMR, which confirmed the 1:1 stoichiometry between the pyrene anion and the cation counterpart. nih.gov Furthermore, NMR has been employed to study the interactions between graphene and pyrene tetrasulfonic acid in aqueous dispersions, demonstrating weak but selective physisorption. researchgate.net These studies showcase the power of NMR to probe the structure and dynamics of complex supramolecular systems containing 1-Pyrenesulfonic acid and its derivatives. researchgate.netrsc.org
Applications of 1 Pyrenesulfonic Acid Hydrate in Materials Science and Engineering
Integration of 1-Pyrenesulfonic Acid Hydrate (B1144303) into Polymeric Systems
The integration of 1-pyrenesulfonic acid hydrate into polymeric systems can be achieved through both covalent and non-covalent methods, leading to materials with enhanced properties. These methods allow for the modification of polymers to introduce fluorescence, improve conductivity, or alter their mechanical and thermal characteristics.
Covalent Incorporation into Polymer Backbones
Covalently incorporating pyrene (B120774) units into a polymer structure is a method used to permanently alter the polymer's properties. acs.org This can be accomplished through the copolymerization of a vinyl monomer containing a pyrene group with another monomer. acs.org Another approach involves the chemical modification of a pre-existing polymer that has functional groups capable of reacting with a pyrene derivative. acs.org
For instance, statistical copolymers composed of pyrenylmethyl methacrylate (B99206) (PyMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMEMA) have been synthesized. acs.org In these copolymers, the pyrene molar proportions can be varied, and they can be incorporated as covalent macro-cross-linkers into hydrogels. acs.org The emission properties of the resulting hydrogels are heavily influenced by both intra- and intermolecular effects, which are dependent on the pyrene concentration. acs.org
Non-Covalent Doping of Polymer Matrices
Non-covalent doping offers a simpler method for integrating this compound into polymer matrices, often relying on electrostatic or π-π stacking interactions. This approach has been used to improve the properties of polymer electrolyte membranes (PEMs) for fuel cells. For example, 1-pyrenesulfonic acid has been used to non-covalently functionalize boron nitride nanoflakes (BNNFs). acs.org This functionalization aids in the dispersion of the BNNFs within a sulfonated poly(ether ether ketone) (sPEEK) membrane, a common hydrocarbon-type polymer electrolyte membrane. acs.org The presence of the sulfonic functional groups on the 1-pyrenesulfonic acid also helps with proton transport. acs.org The resulting composite membrane shows enhanced long-term durability, dimensional stability, and reduced edge failure compared to the pure sPEEK membrane. acs.orgmdpi.com
Non-covalent functionalization strategies have also been employed with carbon nanotubes (CNTs). researchgate.net 1-Pyrenesulfonic acid can be used to functionalize CNTs, which then act as a template to guide the growth of polyaniline (PANI), resulting in a uniform polymer coating. researchgate.net
Development of Fluorescent Organic Nanomaterials Utilizing this compound
The distinct fluorescent properties of this compound make it a valuable component in the creation of fluorescent organic nanomaterials. These materials have applications in sensing, imaging, and optoelectronics.
Self-Assembled Nanostructures and Their Optical Properties
1-Pyrenesulfonic acid can self-assemble into various nanostructures, and its optical properties are a key area of study. researchgate.net A nanohybrid material was created by non-covalently anchoring 5, 10, 15, 20-tetrakis-(4-hydroxylphenyl)porphyrin (THPP) and this compound (PSA) onto graphene oxide (GO). researchgate.net The assembly is driven by π-π stacking interactions and hydrogen bonds. researchgate.net This self-assembled nanohybrid demonstrated notable photocatalytic activity for hydrogen production. researchgate.netsigmaaldrich.com
The co-intercalation of 1-pyrenesulfonate and 1-heptanesulfonate into a Zn-Al layered double hydroxide (B78521) (LDH) has also been explored. The fluorescence behavior of the resulting material is dependent on the relative concentrations of the two guest anions.
Core-Shell Nanoparticles for Tunable Emission
Core-shell nanoparticles are a class of nanomaterials where a core of one material is coated with a shell of another. This structure allows for the tuning of the nanoparticle's properties, including its fluorescence emission. While the direct use of this compound in core-shell nanoparticles for tunable emission is not extensively detailed in the provided search results, the principles of their construction are well-established.
For example, core-shell nanoparticles have been created by trapping dyes like 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA) within silica (B1680970) nanoparticles (SiNPs). mdpi.com In one method, a cationic polyelectrolyte was used as a bridge to successfully trap the anionic PTSA dye within the SiNPs. mdpi.com This encapsulation protects the dye from the surrounding environment, enhancing its stability. mdpi.com
In another application, core-shell-CuFe2O4/PPy nanocomposites have been synthesized for use in enzyme-free glucose sensors. researchgate.net The presence of polypyrrole (PPy) in the shell enhances the electronic interaction between the nanoparticles and the polymer matrix. researchgate.net
This compound in Organic Electronic and Optoelectronic Devices
This compound and its derivatives are utilized in various organic electronic and optoelectronic devices due to their favorable electronic and optical properties.
Graphene-based transparent thin films, produced through the exfoliation of graphite (B72142) in water with the aid of 1-pyrenesulfonic acid sodium salt, are being investigated for use as surface modifiers for indium tin oxide (ITO) or as transparent electrodes in organic optoelectronic devices. ucl.ac.ukacs.org Chemical doping of these films can further increase their work function, making them comparable to commonly used materials like poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). ucl.ac.uk
In the realm of organic electronics, a nanohybrid composed of graphene oxide, THPP, and this compound has been constructed. researchgate.net This material exhibits photocatalytic activity for hydrogen evolution, demonstrating its potential for applications in energy conversion. researchgate.net Furthermore, 1-pyrenesulfonic acid has been used to functionalize single-walled carbon nanotubes (SWNTs) for use in chemical sensors. pitt.edupitt.edu
The table below summarizes the key applications and findings discussed:
| Application Area | Specific Use | Key Findings |
| Polymeric Systems | Non-covalent functionalization of BNNFs in sPEEK membranes | Enhanced long-term durability and dimensional stability of the polymer electrolyte membrane. acs.orgmdpi.com |
| Non-covalent functionalization of CNTs for PANI coating | Acts as a template for uniform polymer growth. researchgate.net | |
| Fluorescent Nanomaterials | Component of a self-assembled GO/THPP/PSA nanohybrid | Showed excellent photocatalytic activity for hydrogen production. researchgate.netsigmaaldrich.com |
| Organic Electronics | Aid in the exfoliation of graphite for transparent electrodes | Produces graphene films suitable for use in optoelectronic devices. ucl.ac.ukacs.org |
| Functionalization of SWNTs for chemical sensors | Enables the development of advanced sensing materials. pitt.edupitt.edu |
Photovoltaic Applications and Charge Separation Mechanisms
1-Pyrenesulfonic acid, particularly its sodium salt, has emerged as a significant material in the advancement of polymer solar cells (PSCs). Its utility is most pronounced when used as a cathode interfacial layer (CIL). The molecular structure, featuring a large, planar pyrene unit, facilitates strong π-π stacking interactions, while the sulfonate group enhances solubility and influences the electronic properties at interfaces.
Research has demonstrated that 1-pyrenesulfonic acid sodium salt (PyS) can significantly improve the performance of PSCs. When employed as a CIL, PyS, which possesses a strong permanent dipole moment, can reduce the work function of the bulk-heterojunction (BHJ) films. researchgate.net This modification of the interface energetics leads to more efficient charge extraction. Studies comparing PyS with a related compound, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS), found that devices using PyS showed markedly improved charge transport capabilities and conductivity. researchgate.net This enhancement is attributed to the favorable molecular dipole of PyS. researchgate.net As a result, PSCs based on the PBDTTT-C:PC71BM active layer with a PyS interfacial layer achieved a power conversion efficiency (PCE) of 7.46%, a notable increase compared to the 6.28% PCE of devices using the centrosymmetric PyTS molecule. researchgate.net Furthermore, when using the donor polymer PTB7-Th, the efficiency with a PyS layer reached as high as 8.82%. researchgate.net
Table 1: Performance of Polymer Solar Cells with Pyrene Sulfonate Interfacial Layers Data sourced from research on PBDTTT-C:PC71BM-based devices. researchgate.net
| Interfacial Layer Material | Power Conversion Efficiency (PCE) | Charge Transport & Conductivity | Effect on Work Function |
| 1-Pyrenesulfonic acid sodium salt (PyS) | 7.46% | Much Improved | Reduces Work Function |
| 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PyTS) | 6.28% | Lower | Little Effect |
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
The inherent photophysical properties of the pyrene core make 1-pyrenesulfonic acid a compelling candidate for applications as a fluorescent emitter in optical materials and devices like Organic Light-Emitting Diodes (OLEDs). nih.gov Pyrene-based compounds are known for their strong fluorescence and ability to undergo photophysical transformations, which are foundational to the design of light-emitting materials. nih.gov
1-Pyrenesulfonic acid is characterized as a fluorescent probe with distinct absorption and emission spectra. caymanchem.com It exhibits absorption maxima at wavelengths including 316 nm, 329 nm, and 375 nm, and when excited, it displays a characteristic fluorescence emission maximum around 376 nm. caymanchem.com This strong, stable fluorescence is a key requirement for emitter materials used in OLEDs. The sulfonic acid group enhances its processability, particularly in aqueous or polar solvent systems, which can be advantageous for certain device fabrication techniques. nih.gov The polycyclic aromatic structure of the pyrene unit facilitates strong π-π stacking, which can influence the solid-state morphology and energy transfer characteristics of thin films, crucial parameters in OLED performance. nih.gov
This compound for Smart and Responsive Materials
Chemoresponsive Materials with Tunable Fluorescence
1-Pyrenesulfonic acid exhibits significant potential in the development of chemoresponsive materials, where its fluorescence can be modulated or "tuned" by the presence of specific chemical species. This property makes it a useful component in fluorescent sensors.
A primary example of its chemoresponsive behavior is the quenching of its fluorescence upon interaction with certain analytes. Research has shown that the fluorescence intensity of 1-pyrenesulfonic acid is significantly diminished in the presence of ferric ions (Fe³⁺). caymanchem.com This quenching effect forms the basis of a reusable fluorescent sensor for the effective detection of Fe³⁺ in aqueous solutions. caymanchem.com Similarly, its fluorescence is quenched by various nitroaromatic compounds, including the explosive components 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT). caymanchem.com This sensitivity allows it to function as a detection agent for these hazardous substances in aqueous media. caymanchem.com The mechanism of quenching often involves electron transfer processes between the excited state of the pyrene fluorophore and the quenching analyte.
Table 2: Chemical Species Detected by Fluorescence Quenching of 1-Pyrenesulfonic Acid
| Analyte Class | Specific Chemical Species | Application |
| Metal Ions | Ferric Ion (Fe³⁺) | Fluorescent Sensing |
| Nitroaromatics | 2,4-Dinitrotoluene (2,4-DNT) | Explosive Detection |
| Nitroaromatics | Trinitrotoluene (TNT) | Explosive Detection |
Mechanochromic and Thermochromic Responses
While this compound itself is not prominently documented as a mechanochromic or thermochromic material, the broader family of pyrene derivatives is well-known for these "smart" responsive properties. Mechanochromism involves a change in color or fluorescence in response to mechanical stimuli like grinding or shearing, while thermochromism is a response to a change in temperature.
In many pyrene derivatives, mechanochromic luminescence is attributed to a force-induced phase transition from a stable crystalline state to a metastable amorphous state. rsc.orgworldscientific.com In the crystalline form, the pyrene units are often arranged in a way that prevents the formation of excited-state dimers (excimers). Mechanical force can disrupt this ordered packing, allowing the pyrene moieties to move closer and form excimers, which emit light at a longer wavelength (a red-shift), often resulting in a visible color change from blue to green or yellow. rsc.orgworldscientific.com
Similarly, thermochromic behavior has been observed in materials incorporating pyrene. For instance, pyrene-labeled thermoresponsive polymers can act as fluorescent thermometers. mdpi.com In such systems, a change in temperature induces a polymer phase transition (e.g., from hydrophilic to hydrophobic), which alters the local microenvironment around the pyrene probe. This change in polarity affects the pyrene's emission spectrum, allowing for a temperature-dependent fluorescent response. mdpi.com Although these phenomena are characteristic of the pyrene family, specific studies demonstrating these effects in this compound are not widely reported, indicating a potential area for future investigation.
1 Pyrenesulfonic Acid Hydrate in Supramolecular Chemistry and Host Guest Systems
Non-Covalent Interactions Governing Self-Assembly of 1-Pyrenesulfonic Acid Hydrate (B1144303)
The spontaneous organization of 1-pyrenesulfonic acid hydrate into larger, well-defined aggregates is governed by a delicate balance of several non-covalent interactions. These weak forces, acting in concert, dictate the structure and stability of the resulting supramolecular assemblies.
The self-assembly of this compound is significantly influenced by two primary interactions: hydrogen bonding and aromatic stacking.
The presence of the sulfonic acid group and its associated water of hydration molecule provides sites for extensive hydrogen bonding. nih.gov The molecule features two hydrogen bond donors and four hydrogen bond acceptors, facilitating the formation of robust networks that guide the assembly process. nih.gov In analogous systems of pyrene (B120774) derivatives, hydrogen bonding between functional groups, such as amides or glucose residues, has been shown to be a crucial factor in the formation of gel networks and other ordered structures. rsc.orgpku.edu.cn
Complementing the hydrogen bonds are the strong π-π stacking interactions originating from the large, electron-rich pyrene core. scbt.com The planar structure of the pyrene moiety allows for efficient face-to-face stacking, a characteristic interaction in many polycyclic aromatic hydrocarbons. scbt.comscbt.com This stacking is a primary driving force for aggregation and is fundamental to the formation of everything from simple dimers to complex, one-dimensional arrays and gel fibers. pku.edu.cnscbt.commdpi.com The interplay between the directional, specific nature of hydrogen bonds and the less directional, cohesive force of π-π stacking allows for precise control over the final supramolecular architecture. rsc.org
Table 1: Key Non-Covalent Interactions in this compound Self-Assembly
| Interaction Type | Originating Molecular Feature | Role in Self-Assembly |
| π-π Stacking | Large, planar pyrene core | Primary driving force for aggregation; leads to columnar or stacked structures. scbt.com |
| Hydrogen Bonding | Sulfonic acid group (-SO₃H) and water of hydrate (H₂O) | Directs the specific arrangement of molecules, forming ordered networks. nih.govrsc.orgpku.edu.cn |
| Electrostatic Interactions | Anionic sulfonate group (-SO₃⁻) | Influences aggregation and colloidal stability through repulsion or ion-pairing. fu-berlin.demdpi.com |
| Van der Waals Forces | Entire molecule | General cohesive forces that contribute to the stability of the assembly. mdpi.com |
The sulfonic acid group in 1-pyrenesulfonic acid is readily ionized in polar solvents, conferring a negative charge to the molecule. scbt.com This charge introduces significant electrostatic forces that play a critical role in aggregation. scbt.com In aqueous solutions, electrostatic repulsion between the anionic sulfonate groups can prevent uncontrolled aggregation, leading to the formation of stable dispersions or colloids. fu-berlin.de This principle is exploited when using pyrene sulfonic acid salts to exfoliate and stabilize graphene in water; the repulsive forces between the negatively charged molecules adsorbed on the graphene sheets keep them separated. fu-berlin.de
Conversely, these electrostatic forces can be harnessed to direct assembly through ionic interactions. The presence of counter-ions (cations) can mediate the repulsion, allowing for controlled aggregation. Furthermore, strong electrostatic interactions are key to the doping of 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (a related compound) into silica (B1680970) nanoparticles, where a cationic polyelectrolyte acts as a bridge, demonstrating the power of these forces in creating hybrid materials. mdpi.com
Hydrogen Bonding Networks and Aromatic Stacking Interactions
Inclusion Complex Formation with Cyclodextrins and Macrocycles
The dual hydrophobic-hydrophilic nature of 1-pyrenesulfonic acid makes it an ideal guest molecule for macrocyclic hosts like cyclodextrins. Cyclodextrins are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules to form stable, non-covalent inclusion complexes. nih.govugr.es This host-guest chemistry is central to applications in sensing, drug delivery, and catalysis.
The interaction between a host and guest is defined by its stoichiometry (the ratio of host to guest molecules in the complex) and its binding affinity or formation constant (K), which quantifies the strength of the interaction. nih.gov For sodium 1-pyrenesulfonate, the stoichiometry and binding constant vary significantly depending on the size of the cyclodextrin (B1172386) host cavity.
Research has shown that with β-cyclodextrin (β-CD), 1-pyrenesulfonate forms a 1:1 complex of relatively low stability. researchgate.net However, when interacting with the larger γ-cyclodextrin (γ-CD), it forms a highly stable 2:1 (guest:host) complex. researchgate.net This indicates that the larger γ-CD cavity can accommodate two pyrenesulfonate molecules. At higher concentrations, this can even progress to a 2:2 complex. researchgate.net The determination of these parameters is crucial for designing functional host-guest systems. nih.gov
Table 2: Host-Guest Complex Parameters for Sodium 1-Pyrenesulfonate with Cyclodextrins
| Host Molecule | Guest Molecule | Stoichiometry (Guest:Host) | Formation Constant (K) | Reference |
| β-Cyclodextrin | Sodium 1-Pyrenesulfonate | 1:1 | Low stability | researchgate.net |
| γ-Cyclodextrin | Sodium 1-Pyrenesulfonate | 2:1 | High stability | researchgate.net |
Note: Specific numerical values for the formation constants can vary based on experimental conditions (e.g., pH, temperature), but the relative stabilities and stoichiometries are well-established.
The formation of inclusion complexes is typically studied using various spectroscopic techniques, with fluorescence spectroscopy being particularly powerful for pyrene-containing systems. The pyrene moiety is an excellent fluorescent probe, and its emission spectrum is highly sensitive to the polarity of its microenvironment.
When 1-pyrenesulfonic acid is encapsulated within the hydrophobic cavity of a cyclodextrin, it is shielded from the polar aqueous solvent. This change in environment leads to distinct changes in its fluorescence emission spectrum, such as alterations in the vibronic band intensities and shifts in emission maxima. researchgate.net These spectral changes can be monitored as a function of the host concentration to confirm complex formation, determine the binding constant, and elucidate the stoichiometry of the complex. researchgate.net Other methods like UV-Vis absorption spectroscopy, and Nuclear Magnetic Resonance (NMR) are also used to confirm and characterize these host-guest interactions.
Stoichiometry and Binding Affinities
Design of Supramolecular Gels and Liquid Crystals Incorporating this compound
The self-assembly properties of this compound and its derivatives are being harnessed to create advanced soft materials with ordered structures, such as supramolecular gels and liquid crystals.
Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. mdpi.com Pyrene derivatives are excellent candidates for gelators due to the strong π-π stacking and hydrogen bonding interactions that drive the formation of the required fibrous network. rsc.orgpku.edu.cn By designing pyrene-based molecules and controlling their co-assembly, it is possible to create gels with tunable properties. mdpi.com For instance, co-assembling two different pyrene derivatives allows for the control over the morphology of the gel network—from nanoparticles to nanofibers—and its macroscopic mechanical strength. mdpi.com The formation of pyrene excimers (excited-state dimers) within the gel network provides a fluorescent signal that can be used for sensing applications. rsc.org
In the field of liquid crystals (LCs), 1-pyrenesulfonic acid sodium salt has been used to create novel photoluminescent LC devices. tandfonline.com In this application, the pyrene salt is doped in low concentrations into the liquid crystal material. It then self-assembles into a molecular layer on the device's substrate, acting as an alignment agent that forces the liquid crystal molecules into a uniform vertical orientation. tandfonline.comresearchgate.net This eliminates the need for conventional polyimide alignment layers. Crucially, the incorporated pyrene derivative imparts photoluminescence to the device, allowing it to emit light under UV irradiation, which opens pathways for creating color-filter-free liquid crystal displays. tandfonline.com
Compound Index
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Functionalized with this compound
The functionalization of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with pyrene-based molecules has attracted significant interest. rsc.orgrsc.org The unique photophysical and electronic properties of the pyrene moiety, such as its ability to form excimers, its high fluorescence quantum yield, and its extensive π-conjugated system, make it an attractive building block for advanced materials. rsc.orgresearchgate.net The incorporation of a sulfonic acid group, as in 1-pyrenesulfonic acid, further expands the functional possibilities by introducing sites for strong coordination, proton conductivity, and modified solubility. rsc.orgresearchgate.net
The functionalization of pyrene with groups like carboxylates, phosphonates, and sulfonates is key to generating a variety of MOF structures with diverse metal-ion coordination chemistries. rsc.org These pyrene-based ligands can lead to MOFs with desirable features such as large surface areas, specific pore sizes, and significant π–π stacking interactions, which are beneficial for applications in adsorption and separation. rsc.org
In the context of COFs, the large planar structure of the pyrene unit can enhance interlayer π–π interactions, which promotes the separation and migration of charge carriers, thereby improving the crystallinity and photoelectrical properties of the resulting framework. rsc.orgresearchgate.net The introduction of sulfonic acid groups into COF structures is a primary strategy for developing materials with high proton conductivity. researchgate.net
Research Findings in Pyrene-Functionalized MOFs
The synthesis of pyrene-based MOFs is an active area of research, with ligands like 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) being used to create frameworks with metal ions such as Zn(II). nih.gov These pyrene-MOFs are noted for their high water stability, permanent porosity, and the ability of the pyrene core's π-aromatic system to act as a preferential binding site for molecules like CO2. nih.gov The functionalization with sulfonate groups offers a direct method to link with metal centers. rsc.org While much research focuses on carboxylate-linked pyrene MOFs, the principles extend to sulfonate-functionalized systems, which can influence the framework's structure and properties. For instance, a water-stable, pyrene-functionalized Hf-based MOF with a UiO-66 topology was designed for the fluorimetric detection of uric acid. nih.gov This study highlighted how the conformation of the pyrene ligand changes upon framework formation, a principle applicable to sulfonate-linked pyrenes. nih.gov
| MOF System | Ligand(s) | Metal Ion | Key Feature/Application |
| Pyrene-Based MOFs | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zn(II) | CO2 adsorption, high water stability. nih.gov |
| IRMOF-14 Analogs | Pyrene-2,7-dicarboxylic acid (H2PDC) | Zn, Cd, Be, Mg, Ca, Sr | Varied chemical bonding and optical properties. rsc.org |
| Hf-Pyrene MOF | Pyrene-functionalized dicarboxylic acid | Hf(IV) | Ratiometric fluorescence sensing of uric acid. nih.gov |
| Eu-Pyrene MOF | Europium and TBAPy | Eu | Developed using high-throughput synthesis methods for structural analysis. liverpool.ac.uk |
This table presents examples of MOFs built with pyrene-based ligands, illustrating the versatility of the pyrene core in creating functional materials.
Research Findings in Pyrene-Functionalized COFs
Pyrene-based Covalent Organic Frameworks (PyCOFs) have shown significant potential in fields like chemical sensing and catalysis. rsc.org A study on three pyrene-based COFs (PP–COF, PT–COF, and PE–COF) synthesized from a tetra-amine pyrene derivative demonstrated their high crystallinity, thermal stability up to 400 °C, and large surface areas. mdpi.compreprints.org These COFs were developed into chemosensors for detecting gaseous HCl, where the protonation of imine bonds by the acid leads to observable colorimetric and fluorescent changes. mdpi.compreprints.org This mechanism highlights the sensitivity of pyrene-based COFs to acidic environments.
The explicit functionalization of COFs with sulfonic acid groups is a key strategy for creating materials with high proton conductivity. While direct synthesis with this compound can be challenging, post-synthetic modification to introduce -SO3H groups is a viable route. For example, a porous organic framework was sulfonated post-synthesis, resulting in a 130-fold enhancement in proton conductivity. researchgate.net Combining the ordered structure of a PyCOF with sulfonic acid functional groups presents a promising avenue for developing advanced proton-conducting membranes. researchgate.net
| COF Name | Building Blocks | Linkage | Key Properties |
| PE-COF | 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) + 4,4',4'',4'''-(ethane-1,1,2,2-tetrayl)tetrabenzaldehyde | Imine | High fluorescence, sensitive detection of HCl vapor. mdpi.com |
| PT-COF | TAPA + 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde | Imine | High thermal stability (>400 °C), surface area of 730 m²/g. mdpi.compreprints.org |
| PP-COF | TAPA + hexakis(4-aldehydephenoxy)cyclotriphosphazene | Imine | Crystalline, porous, reversible response to acid/base vapor. mdpi.com |
| NUS-9 (iCOF) | 1,3,5-tris(4-aminophenyl)benzene + 2,5-dihydroxyterephthalaldehyde (B1588973) (later sulfonated or doped) | Imine | Orderly aligned sulfonic acid groups for high proton conductivity. researchgate.net |
This table summarizes the properties of several pyrene-based COFs, showcasing their structural characteristics and functional applications.
Chemosensing and Biosensing Architectures Based on 1 Pyrenesulfonic Acid Hydrate
Development of Fluorescent Probes for Cations and Anions
Pyrene-based fluorescent probes have been extensively developed for the selective and sensitive detection of various cations and anions. rsc.org These sensors typically consist of a pyrene (B120774) unit as the signaling component, linked to a specific recognition site (receptor) that binds the target ion. rsc.org This binding event triggers a change in the fluorescence properties of the pyrene, allowing for quantitative detection.
For instance, 1-pyrenesulfonic acid itself acts as a fluorescent probe whose emission can be quenched by ferric ions (Fe³⁺). caymanchem.com More complex derivatives have been synthesized to target a range of metal ions. Schiff base ligands incorporating pyrene have shown high selectivity for copper (Cu²⁺) and iron (Fe²⁺) ions, leading to a "turn-off" or quenched fluorescence response upon binding. mdpi.com Other sophisticated pyrene-based chemosensors have been designed for the ratiometric or turn-on detection of ions like silver (Ag⁺) and lead (Pb²⁺), as well as the sequential detection of Cu²⁺ and cyanide (CN⁻) anions. rsc.orgmdpi.com The design of the receptor unit is crucial for achieving high selectivity, which remains a significant challenge due to the potential for interference from other coexisting ions. mdpi.comresearchgate.net
The selectivity of a pyrene-based fluorescent probe is determined by the specific interaction between the target ion and the sensor's receptor site. Several mechanisms are exploited to achieve this recognition.
Chelation: This is a common mechanism where multiple electron-donating atoms in the receptor form a stable complex with a metal cation. rsc.org The formation of this chelate alters the electronic state of the pyrene fluorophore, leading to a change in its emission. For example, a pyrene-pyrazole based Schiff base ligand (PMDP) coordinates with Cu²⁺ and Fe²⁺ ions in a 1:2 stoichiometry, causing a detectable colorimetric and fluorescent change. mdpi.com
Excimer/Exciplex Formation: Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations or when two pyrene units are brought into close proximity. rsc.org This results in a characteristic broad, red-shifted emission band around 470-480 nm, distinct from the structured monomer emission at shorter wavelengths (~370-400 nm). rsc.org This property is ingeniously used in sensor design. For instance, a probe might be designed such that the binding of a specific ion, like Ag⁺, facilitates the formation of an excimer, leading to a ratiometric signal change. rsc.org Conversely, a probe designed for detecting K⁺ ions used a pyrene-labeled aptamer; the presence of K⁺ caused the displacement of a complementary pyrene-labeled oligonucleotide, leading to a decrease in excimer fluorescence. nih.gov
Fluorescence Quenching: The fluorescence of the pyrene unit can be "turned off" or quenched upon binding an analyte. This can occur through various processes, including Chelation Enhanced Quenching (CHEQ), especially with paramagnetic metal ions like Cu²⁺. rsc.orgmdpi.com The interaction between the ion and the probe facilitates non-radiative decay pathways, diminishing the fluorescence intensity. mdpi.com
The table below summarizes the selectivity of various pyrene-based fluorescent probes for different ions.
| Probe Name/Type | Target Ion(s) | Selectivity Over Other Ions | Detection Limit | Reference |
| 1-Pyrenesulfonic acid | Fe³⁺ | Not specified | Not specified | caymanchem.com |
| PMDP (pyrene-pyrazole Schiff base) | Cu²⁺, Fe²⁺ | Cd²⁺, Mn²⁺, Co²⁺, Na⁺, Ni²⁺, Hg²⁺, Zn²⁺, K⁺, Mg²⁺, V⁵⁺ | 0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺) | mdpi.com |
| Pyrene-dipeptide conjugate | Ag⁺ | Not specified | Not specified | rsc.org |
| Pyrene-appended Schiff base (L) | Cu²⁺, CN⁻ (sequential) | High selectivity for Cu²⁺ over other cations | 219 nM (Cu²⁺), 580 nM (CN⁻) | mdpi.com |
| Aptamer-based pyrene-labeled sensor | K⁺ | Na⁺, NH₄⁺, Mg²⁺, Ca²⁺ | 5.0 x 10⁻⁴ M | nih.gov |
| PEBD (pyrene-derivative) | Fe³⁺ | Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Hg²⁺, Pb²⁺, K⁺, Ni²⁺, Mg²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Al³⁺, Zn²⁺ | 1.81 µM | nih.gov |
Signal transduction pathways are the processes that convert the ion recognition event into a measurable optical signal. Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET) are two prominent mechanisms in pyrene-based sensors. rsc.org
Photoinduced Electron Transfer (PET): In a typical PET sensor, the pyrene fluorophore is linked to a receptor that also acts as an electron donor or acceptor. In the "off" state, an electron transfer occurs between the receptor and the excited fluorophore, quenching the fluorescence. When the receptor binds to the target ion, its electron-donating or -accepting ability is altered, which inhibits the PET process. This restores or "turns on" the fluorescence. nih.gov This mechanism is often responsible for the fluorescence enhancement observed in many chemosensors upon cation binding. rsc.org For example, the quenching of fluorescence in some pH-sensitive probes is attributed to PET in the deprotonated form. mdpi.com
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between two different chromophores, a donor and an acceptor. If the emission spectrum of the donor (e.g., pyrene) overlaps with the absorption spectrum of the acceptor, non-radiative energy transfer can occur when they are in close proximity (typically <10 nm). In sensor design, the binding of an analyte can cause a conformational change that either brings the donor and acceptor closer together (increasing FRET and acceptor emission) or separates them (decreasing FRET and increasing donor emission). Pyrenes are exploited in FRET-based techniques for the detection of various analytes.
Ion Recognition Mechanisms and Selectivity
Strategies for Detecting Organic Molecules and Biomarkers
The application of 1-pyrenesulfonic acid and its derivatives extends to the detection of neutral organic molecules and vital biomarkers. The pyrene moiety's fluorescence is sensitive to quenching by electron-deficient molecules, a property exploited for detecting nitroaromatic compounds, which are components of many explosives. caymanchem.com For instance, the fluorescence of 1-pyrenesulfonic acid is quenched by 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT). caymanchem.com Functionalized ruthenium nanoparticles with pyrene have demonstrated enhanced sensitivity for detecting these compounds. acs.org
In the realm of biomarkers, a derivative of pyrene tetrasulfonic acid was used to functionalize Ti₃C₂Tₓ MXene to create a wearable, non-enzymatic electrochemical sensor for the real-time monitoring of uric acid in sweat, a key indicator for conditions like gout and kidney disease. acs.orgnih.gov
Combining the unique optical properties of pyrene-based compounds with the high selectivity of enzymes creates powerful biosensing platforms. In these strategies, the enzyme catalyzes a reaction involving the target biomarker, and the product of this reaction is then detected by the pyrene-based fluorophore.
A notable example involves the use of enzyme-polyelectrolyte multilayer assemblies on reduced-graphene-oxide based field-effect transistors (rGO-FETs) for urea (B33335) detection. sigmaaldrich.com While this specific study used polyethylenimine and the enzyme urease, the principle can be extended to pyrene-functionalized graphene. 1-Pyrenesulfonic acid is known to be an effective agent for the non-covalent functionalization of graphene and carbon nanotubes via π-π stacking, creating stable dispersions that can serve as a platform for immobilizing biorecognition elements like enzymes. smcbs.placs.orgnih.gov In another approach, organic electrochemical transistors (OECTs) with graphene gates have been used for the enzymatic sensing of glucose and lactate, demonstrating the potential for such integrated systems. epfl.ch
Aptamers are short, single-stranded DNA or RNA sequences that can bind to specific targets with high affinity and specificity. nih.gov They are often referred to as "chemical antibodies" and can be readily synthesized and modified, making them excellent recognition elements for biosensors. smcbs.plnih.gov
Pyrene-labeled aptamers are a cornerstone of this sensing strategy. The pyrene moiety can be attached to the aptamer, and its fluorescence (often excimer fluorescence) is modulated by the conformational changes that occur upon target binding.
A prime example is a biosensor developed for the homogeneous detection of potassium ions (K⁺). nih.gov In this system, a K⁺-specific aptamer was labeled with a pyrene moiety. In the absence of K⁺, this aptamer binds to a complementary oligonucleotide also labeled with pyrene, bringing the two pyrene units close enough to produce strong excimer fluorescence. Upon the addition of K⁺, the aptamer preferentially binds to the ion, causing a conformational change that releases the complementary strand. This separation of the pyrene labels leads to a significant decrease in the excimer fluorescence, allowing for the quantification of K⁺. nih.gov This method showed high selectivity for K⁺ even in the presence of other biologically relevant cations. nih.gov
The table below details examples of aptamer-based biosensors that utilize pyrene or similar fluorescent signaling mechanisms.
| Target Analyte | Aptamer Type | Signaling Mechanism | Detection Range | Reference |
| Potassium (K⁺) | DNA Aptamer | Decrease in pyrene excimer fluorescence | 6.3 × 10⁻⁴ to 1.0 × 10⁻² M | nih.gov |
| Cocaine | DNA Aptamer | Electrochemical signal change on a nanoporous gold electrode | 0.05–1 mM and 1–35 mM | nih.gov |
| 5-Hydroxytryptamine (5-HT) | Not specified | Current-based electrochemical signal | Not specified | nih.gov |
Enzyme-Assisted Sensing Strategies
Advanced Imaging Techniques Employing 1-Pyrenesulfonic Acid Hydrate (B1144303) as a Fluorophore
The strong fluorescence and excellent photostability of the pyrene core make it a desirable fluorophore for advanced imaging applications in chemistry, biology, and environmental science. rsc.orgrsc.org Probes derived from pyrene are used to visualize the distribution and concentration of specific analytes within complex environments, including living cells. rsc.orgmdpi.com
Pyrene-based chemosensors have been successfully used for the imaging of metal ions in biological systems. For instance, a probe designed for Cu²⁺ and Fe²⁺ was not only applied to detect these ions in real water samples but also demonstrated utility in bio-imaging. mdpi.com Another highly selective probe was used to image Cu²⁺ and subsequently CN⁻ inside living HeLa cells, showcasing its potential for monitoring cellular processes and toxicity. mdpi.com The ability to perform ratiometric imaging, by monitoring the ratio of excimer to monomer emission, provides a robust method for quantification that is less susceptible to variations in probe concentration or excitation intensity. rsc.org The water solubility imparted by the sulfonic acid group in 1-pyrenesulfonic acid is particularly valuable for these biological imaging applications. Furthermore, pyrene-based probes have been used to investigate the microenvironments within complex structures like perfluorinated ionomer membranes. acs.org
Live Cell Imaging Applications
The intrinsic fluorescence of the pyrene moiety, a core component of 1-pyrenesulfonic acid hydrate, makes its derivatives highly valuable as probes in live cell imaging. These compounds are characterized by their sensitivity to the local microenvironment, which can be exploited to visualize cellular structures and dynamics.
Derivatives of pyrene have been successfully engineered as fluorescent nanoprobes for targeted imaging within living cells. For instance, certain bis(pyrene) derivatives form nanoaggregates that can specifically target and image lysosomes, organelles crucial for cellular degradation and recycling processes. acs.org These probes exhibit negligible cytotoxicity, a critical requirement for live-cell applications. The fluorescence properties of these derivatives are often dependent on their aggregation state; in solution, they may show low fluorescence, but upon forming J-type aggregates in the solid state, their fluorescence can be enhanced by nearly 30-fold. acs.org This aggregation-induced emission is a powerful mechanism for generating contrast in cellular imaging.
Pyrene-labeled lipids are another important class of tools for studying membrane organization and lipid trafficking. nih.gov A significant challenge in fluorescence microscopy is the background autofluorescence from cells and the photobleaching of the fluorescent dye. To overcome these issues, protocols have been developed that involve depleting oxygen from the medium to prevent photobleaching of pyrene-labeled lipids. nih.gov Furthermore, cellular autofluorescence can be computationally removed by subtracting a background image acquired at a slightly different excitation wavelength. nih.gov This allows for clear visualization of the labeled lipids. It is even possible to selectively image the plasma membrane's outer or inner leaflet by using specific pyrene-labeled phospholipids (B1166683) and a membrane-impermeable quencher. nih.gov
The versatility of pyrene chemistry allows for the design of "turn-on" fluorescent probes for specific ions. A Schiff base derivative of pyrene, for example, has been synthesized to act as a selective sensor for mercury ions (Hg²⁺). rsc.org The probe's fluorescence is "turned on" in the presence of Hg²⁺ through a chelation-enhanced fluorescence (CHEF) mechanism, making it a useful tool for detecting this toxic ion in living cells. rsc.org Similarly, other pyrene-based fluorescent probes have been developed for detecting endogenous zinc ions (Zn²⁺) in live pancreatic cells. peeref.com
Red-emitting pyrene derivatives have also been developed to overcome the limitations of blue-green emitting dyes, such as spectral overlap with cellular autofluorescence. A pyrene-benzothiazolium derivative, BTP, serves as a lysosome-specific probe with red to near-infrared (NIR) emission. mdpi.com This probe exhibits a large Stokes' shift, is suitable for "wash-free" imaging, and can be used in two-photon fluorescence microscopy, which allows for deeper tissue penetration and reduced phototoxicity. mdpi.comrsc.org
| Pyrene Derivative Application | Target/Analyte | Key Features | Research Finding |
| Bis(pyrene) Nanoaggregates | Lysosomes | Low cytotoxicity, J-type aggregation fluorescence enhancement | Successfully employed as fluorescent nanoprobes for lysosome-targeted imaging in living cells. acs.org |
| Pyrene-labeled lipids | Cell Membranes | Reduced photobleaching, autofluorescence correction | Enables selective imaging of plasma membrane leaflets and lipid trafficking. nih.gov |
| Pyrene Schiff base (PT1) | Mercury (II) ions (Hg²⁺) | Fluorescence "turn-on" response | Provides selective detection of Hg²⁺ in live cells via chelation-enhanced fluorescence. rsc.org |
| Pyrene-benzothiazolium (BTP) | Lysosomes | Red emission, large Stokes' shift, two-photon excitability | Functions as a 'wash-free' imaging dye for time-lapse and two-photon microscopy. mdpi.com |
Super-Resolution Microscopy with Pyrene Derivatives
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. Pyrene derivatives are among the fluorescent labels that can be utilized in these advanced imaging methods. google.com Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Point Accumulation for Imaging in Nanoscale Topography (PAINT) rely on the ability to switch individual fluorescent molecules between a bright "on" state and a dark "off" state. google.com
The photophysical properties of pyrene and its derivatives, including their potential for photo-induced dimerization and tunable luminescence, are relevant to their application in super-resolution imaging. mdpi.com While specific applications of this compound itself in super-resolution microscopy are not extensively detailed, the broader class of pyrene derivatives is recognized for its utility. google.com
DNA-PAINT is a powerful super-resolution method that utilizes the transient binding of short, dye-labeled oligonucleotides ("imager strands") to complementary "docking strands" attached to the target molecule. This approach has achieved sub-10-nm spatial resolution. google.com Pyrene derivatives can be used as the fluorescent dye in such methods. The principle involves using the transient binding events to create a series of images of single, isolated fluorophores, which are then computationally reconstructed into a super-resolved image. google.com
The development of photostable dyes with high quantum yields is crucial for super-resolution techniques that require intense laser light, such as stimulated emission depletion (STED) microscopy. rsc.org While Nile Red is a common dye for STED, its photostability can be a drawback. Newly synthesized pyrene-based push-pull dyes have demonstrated superior photostability, making them promising candidates for such demanding imaging applications. rsc.org These advanced dyes, with their tunable emission spectra and high fluorescence quantum yields, represent a significant step towards improving the capabilities of super-resolution microscopy in biological research. rsc.org
| Super-Resolution Technique | Role of Pyrene Derivative | Principle | Advantage |
| General Super-Resolution | Fluorescent Label | Molecules are switched between fluorescent on- and off-states to overcome the diffraction limit. | Pyrene derivatives are part of the toolkit of fluorophores for these methods. google.com |
| DNA-PAINT | Fluorophore on "imager strand" | Transient binding of a pyrene-labeled DNA strand to a target-bound docking strand allows for localization. | Enables ultra-high spatial resolution imaging (<10 nm). google.com |
| STED Microscopy | Photostable Fluorescent Probe | A highly photostable dye is required to withstand the high-intensity depletion laser. | Novel pyrene dyes show greater photostability than some conventional dyes, promising for STED. rsc.org |
Catalytic and Mechanistic Roles of 1 Pyrenesulfonic Acid Hydrate in Chemical Reactions
1-Pyrenesulfonic Acid Hydrate (B1144303) as an Acid Catalyst in Organic Transformationsacs.org
The sulfonic acid moiety of PSA imparts strong acidic properties, enabling it to act as an effective catalyst in various organic transformations. This catalytic activity is harnessed in both homogeneous and heterogeneous systems.
As a strong Brønsted acid, 1-pyrenesulfonic acid readily donates a proton, a fundamental step in many acid-catalyzed reactions. While specific studies focusing solely on the hydrate form are limited, the catalytic behavior of the parent acid is well-documented. For instance, in the absence of a specialized enzymatic environment, 1-pyrenesulfonic acid on its own shows minimal catalytic effect in the hydrolysis of acetals above pH 7. nih.gov However, when incorporated into a system that brings it into close proximity with the reactant, its catalytic activity is significantly enhanced, enabling reactions like acetal (B89532) hydrolysis even under basic conditions. nih.gov This highlights the importance of the local environment in modulating its inherent acidity for catalysis. The principle of using strong acids like PSA is fundamental to numerous proton-transfer reactions, including esterification and hydrolysis, where protonation of a carbonyl group is the key activation step. ubc.ca
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, sulfonic acid groups, including those derived from or analogous to PSA, are often immobilized on solid supports. mdpi.com This creates robust and reusable heterogeneous catalysts. The pyrene (B120774) moiety of PSA is particularly useful for non-covalent functionalization of carbon-based materials like graphene or carbon nanotubes through π-π stacking interactions. ubc.caacs.orgresearchgate.net
For example, pyrene-based porous organic polymers have been functionalized with sulfonic acid groups to create highly acidic materials. acs.org These solid acids have demonstrated excellent activity in the synthesis of biodiesel via esterification and transesterification reactions at room temperature, with the added benefit of high recycling efficiency. acs.org Similarly, 1-pyrenesulfonic acid has been used to non-covalently functionalize mesoporous char, creating a solid acid catalyst for potential use in biodiesel production. ubc.caresearchgate.net The sulfonic groups provide the Brønsted acid sites necessary for catalysis. researchgate.net Furthermore, pyrene-modified ligands have been immobilized on graphene to support rhodium complexes for asymmetric hydrogenation, demonstrating how the pyrene unit can anchor catalytic systems to a heterogeneous support. academie-sciences.fr
Table 1: Examples of Heterogeneous Catalysts Incorporating Sulfonic Acid Moieties
| Catalyst Support | Functionalization Method | Application | Reference |
|---|---|---|---|
| Porous Organic Polymers | Covalent sulfonation of pyrene-based polymers | Biodiesel synthesis (esterification/transesterification) | acs.org |
| Mesoporous Char | Non-covalent functionalization with 1-pyrenesulfonic acid | Biodiesel production | ubc.caresearchgate.net |
| Graphene | Immobilization of pyrene-tagged Rh(I) complexes | Asymmetric hydrogenation | academie-sciences.fr |
| Single-Walled Carbon Nanotubes | Non-covalent functionalization with 1-pyrenesulfonic acid | Bioelectrocatalytic oxygen reduction | researchgate.net |
| Boron Nitride Nanofibers | Non-covalent functionalization with 1-pyrenesulfonic acid | Proton exchange membranes | mdpi.com |
Brønsted Acid Catalysis in Proton-Transfer Reactions
Photoredox Catalysis and Electron Transfer Processes Involving 1-Pyrenesulfonic Acid Hydratemdpi.comacs.orgscience.gov
The pyrene core of 1-pyrenesulfonic acid hydrate is photoactive, meaning it can absorb light and participate in excited-state electron transfer processes. This property makes it a component of interest in the field of photoredox catalysis. ambeed.com Its fluorescence and ability to undergo photoionization are key features. scbt.comcaymanchem.com
Laser flash photolysis studies have shown that PSA can undergo photoionization at high laser intensities, forming a radical cation. The quenching of this radical cation by electron donors (nucleophilic anions) has been investigated in detail, providing insights into the electron-transfer kinetics in constrained environments like Nafion membranes. doi.orgacs.org These fundamental studies are crucial for designing efficient photoredox systems.
Table 2: Photocatalytic Systems Involving 1-Pyrenesulfonic Acid (PSA)
| System | Description | Application | Key Finding | Reference |
|---|---|---|---|---|
| GO/THPP/PSA Nanohybrid | PSA and tetrakis-(4-hydroxylphenyl)porphyrin (THPP) non-covalently attached to graphene oxide (GO). | Photocatalytic H₂ evolution | The ternary hybrid shows significantly higher activity than GO, GO/THPP, or GO/PSA alone. | science.govresearchgate.netrsc.orgrsc.org |
| PSA in Reverse Micelles | Photoionization of PSA studied in AOT and BHDC reverse micellar solutions. | Study of photoinduced charge separation | Photoionization is observed in BHDC but not in AOT, highlighting the role of the interface in stabilizing the electron-radical pair. | |
| PSA in Nafion Membranes | Study of electron transfer from anions to the PSA radical cation. | Mechanistic study of electron transfer | Electron transfer rates are significantly slower in the membrane compared to bulk solution, influenced by the Hofmeister effect. | doi.orgacs.org |
Role in Reaction Mechanism Elucidation: Intermediates and Transition States
The distinct spectroscopic properties of the pyrene moiety make 1-pyrenesulfonic acid and its derivatives valuable probes for studying reaction mechanisms. scbt.com Its fluorescence is particularly sensitive to the local environment, including polarity and the presence of quenchers, which can be used to study molecular interactions and dynamics. scbt.comcaymanchem.com
A key application is in the study of electron transfer reactions. The formation of the 1-pyrenesulfonic acid radical cation (Py•+SA-) via photoionization can be monitored using transient absorption spectroscopy. doi.orgacs.org By observing the decay of this intermediate in the presence of various quenching agents (nucleophiles), researchers can determine the rates and mechanisms of electron transfer. doi.orgacs.orggrafiati.com For example, studies in Nafion membranes have elucidated how the constrained environment of the membrane and the nature of the anions affect the quenching of the Py•+SA- intermediate, providing insight into the factors that control electron transfer in such systems. doi.orgacs.org The formation and decay of the PSA radical cation have also been studied in reverse micelles, revealing how different surfactant interfaces can either promote or inhibit photoionization and subsequent charge separation processes. These studies help in understanding the behavior of reactive intermediates in complex, micro-heterogeneous environments.
Computational and Theoretical Investigations of 1 Pyrenesulfonic Acid Hydrate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in determining the intrinsic electronic properties and energetic landscape of molecules. For 1-pyrenesulfonic acid and its derivatives, these calculations elucidate the distribution of electrons, molecular orbital energies, and the stability of different conformations.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for polycyclic aromatic systems like 1-pyrenesulfonic acid.
Researchers have employed DFT to calculate key structural and energetic parameters. For instance, the molecular volume and radius of 1-pyrenesulfonic acid (PySA⁻) have been determined using DFT calculations with the B3LYP density functional and the 6-31G* basis set. doi.org These geometric parameters are crucial for understanding its behavior in different environments, such as its incorporation into membranes or its interaction with other molecules. doi.org
DFT is also instrumental in studying the interaction of 1-pyrenesulfonic acid with various substrates. Periodic DFT calculations have been used to estimate the adsorption energy of 1-pyrenesulfonic acid sodium salt (PSA) on a graphene surface. rsc.org These simulations, which may incorporate dispersion corrections (like the DFT-D method), are vital for understanding its effectiveness as a graphene-dispersing agent. rsc.org The calculations reveal that the interaction is not just a simple physisorption but a complex interplay of forces. One study calculated a favorable adsorption energy, indicating a strong affinity of the pyrene (B120774) moiety for the graphene surface through π-π stacking. rsc.org
Table 1: Calculated Adsorption Energy of 1-Pyrenesulfonic Acid Sodium Salt on Graphene This table presents the adsorption energy of 1-pyrenesulfonic acid sodium salt (PSA) on a graphene surface as calculated by periodic density functional theory.
| Compound | Computational Method | Adsorption Energy (eV) | Source(s) |
|---|---|---|---|
| 1-Pyrenesulfonic acid sodium salt | GGA-PBE with DFT-D correction | -0.438 | rsc.org |
Interaction energies (IEs) have also been calculated using semi-empirical methods like PM6-DH2, which showed an IE of -111.3 kJ mol⁻¹ for the deposition of PSA onto a model graphene surface. nih.gov Such studies often include solvation models, like COSMO, to simulate the effect of the solvent on the interaction. nih.gov
To understand the photophysical properties of 1-pyrenesulfonic acid hydrate (B1144303), such as its characteristic fluorescence, it is necessary to investigate its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for this purpose. acs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., π-π* transitions). acs.org
While specific TD-DFT studies focused solely on 1-pyrenesulfonic acid hydrate are not extensively detailed in the literature, the methodology is standard for pyrene derivatives. For the related 1-pyrenecarboxylic acid, studies have shown that TD-DFT calculations can predict UV-Vis spectra. However, these studies also highlight a common challenge: standard TD-DFT functionals can sometimes underestimate the energy of charge-transfer (CT) excited states. Hybrid functionals that include a portion of exact Hartree-Fock exchange, such as CAM-B3LYP, often provide results that are in better agreement with experimental spectra for systems where CT is important. These computational approaches are essential for interpreting experimental absorption and emission spectra and understanding the electronic rearrangements that occur upon photoexcitation. acs.org
Density Functional Theory (DFT) for Ground State Properties
Molecular Dynamics Simulations of this compound in Solution and Assemblies
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for studying this compound in complex environments like solutions and its interaction with surfaces.
The behavior of 1-pyrenesulfonic acid in aqueous solution is significantly influenced by its amphiphilic nature, with a large, hydrophobic pyrene core and a hydrophilic sulfonate group. MD simulations have been used to study its adsorption onto graphene from an explicit water medium. scispace.com These simulations show that the amphiphilic molecule changes its orientation as it approaches a surface to optimally position itself. Molecular dynamics calculations have revealed that a thin layer of solvent molecules confined between the pyrene molecule and a surface is a critical factor in the interaction.
Furthermore, pyrene derivatives are known to self-assemble in solution, a process driven by hydrophobic and π-π stacking interactions. scbt.commdpi.com While experimental techniques like Dynamic Light Scattering (DLS) can detect the presence of aggregates in solution, MD simulations provide a molecular-level view of how these aggregates form and what structures they adopt. acs.org Simulations can reveal the preferred orientation of the molecules within an aggregate and the role of water molecules in stabilizing or destabilizing these structures.
MD simulations are crucial for understanding how 1-pyrenesulfonic acid interacts with different materials, which is key to its application as a dispersing agent and surface modifier.
Graphene: The interaction between 1-pyrenesulfonic acid and graphene is a prime example studied with MD simulations. scispace.comacs.org The simulations, often using force fields like MMFF94 or CHARMM, show that the pyrene core adsorbs flat onto the graphene sheet to maximize π-π stacking interactions. doi.orgmdpi.comacs.org The hydrophilic sulfonate group extends into the aqueous phase, creating steric and electrostatic repulsion that prevents the graphene sheets from re-aggregating. nih.govacs.org Quantum mechanical and MD simulations have provided key insights into the behavior of these molecules on the graphene surface. nih.govacs.org
Other Substrates: The interaction of 1-pyrenesulfonic acid with other substrates has also been investigated. It has been studied as a probe within Nafion membranes, where its photophysical properties report on the local environment. doi.org Computational studies, including molecular docking, have also explored its binding to proteins like human serum albumin, revealing how it moves between different binding sites within the protein. acs.org
Solvent Effects on Molecular Conformation and Aggregation
Prediction of Spectroscopic Properties and Photophysical Pathways
A significant area of theoretical investigation is the prediction and explanation of the unique spectroscopic and photophysical properties of 1-pyrenesulfonic acid. Its strong fluorescence is one of its most notable features. scbt.comscbt.com
Computational models can predict spectroscopic properties by calculating the energies of the ground and excited states. The difference in energy between the ground state and the first singlet excited state (S₁) corresponds to the main absorption band in the UV-Vis spectrum. Similarly, the energy difference for the transition from S₁ back to the ground state relates to the fluorescence emission.
Theoretical calculations also help to elucidate the various deactivation pathways available to the excited molecule. After photoexcitation, the molecule can return to the ground state via several routes:
Fluorescence: Radiative decay from the S₁ state, which is a computationally predictable property.
Internal Conversion & Vibrational Relaxation: Non-radiative decay between states of the same spin multiplicity.
Intersystem Crossing: Non-radiative transition to a triplet state (T₁).
Electron Transfer: In the presence of suitable electron donors or acceptors, the excited molecule can engage in electron transfer reactions. scbt.com The feasibility of such processes is studied by calculating redox potentials and reorganization energies. doi.org
Energy Transfer: The excited state can transfer its energy to another molecule, a process critical in composite materials. The quenching of porphyrin fluorescence when linked to graphene is an example of an energy transfer pathway that can be computationally modeled. researchgate.net
The "energy gap law" provides a theoretical framework for understanding the rates of non-radiative transitions, which compete with fluorescence. acs.org By calculating the molecular geometries and vibrational frequencies of the involved electronic states, it is possible to predict the efficiency of these competing deactivation pathways, thus explaining the observed fluorescence quantum yield and lifetime.
In Silico Design of Novel this compound Derivatives
Computational and theoretical chemistry have emerged as indispensable tools in modern materials science and drug discovery, enabling the rational design of novel molecules with tailored properties. In the context of 1-pyrenesulfonic acid and its derivatives, in silico methods are pivotal for predicting and understanding the structure-property relationships that govern their functionality. These computational approaches allow researchers to explore a vast chemical space, screening potential derivatives for desired characteristics before undertaking costly and time-consuming synthesis. acs.org This section delves into the computational strategies employed to design novel derivatives based on the 1-pyrenesulfonic acid scaffold, targeting enhanced performance in applications ranging from fluorescent sensing to materials science.
The in silico design process for derivatives of 1-pyrenesulfonic acid typically involves modifying the core pyrene structure with various functional groups. fu-berlin.de The goal is to modulate the electronic, photophysical, and binding properties of the parent molecule. Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in this process. mdpi.comuobasrah.edu.iq DFT calculations provide deep insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the photophysical properties like absorption and emission wavelengths. rsc.org
For instance, in the design of fluorescent probes, which is a significant application for pyrene derivatives, computational studies help in predicting how different substituents will affect the fluorescence quantum yield and sensitivity towards specific analytes. scbt.commdpi.com Theoretical investigations have shown that the introduction of electron-donating or electron-withdrawing groups can fine-tune the photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) processes that are often the basis for sensing mechanisms. rsc.orgrsc.org
Molecular dynamics simulations, on the other hand, are used to study the dynamic behavior of these derivatives, especially their interactions with other molecules or surfaces. A key area of investigation has been the design of pyrene-based surfactants for the exfoliation and stabilization of graphene in aqueous solutions. acs.orguobasrah.edu.iq Computational studies have explored how modifying the 1-pyrenesulfonic acid structure, for example by introducing an alkyl spacer between the pyrene core and the sulfonate group, can enhance binding to the graphene surface and improve dispersion stability. uobasrah.edu.iq These simulations provide critical information on adsorption energies and the orientation of the molecules on the graphene sheet. fu-berlin.de
Furthermore, molecular docking simulations are employed to design derivatives with specific biological targets. By modeling the interaction of 1-pyrenesulfonic acid derivatives with proteins, such as serum albumin, researchers can predict binding affinities and identify the key interactions at the binding site. nih.govug.edu.pl This information is vital for developing new probes for biosensing and understanding the transport of these molecules in biological systems.
The following tables summarize findings from computational studies on various pyrene derivatives, illustrating the data-driven approach of in silico design.
Table 1: Computational Methods in the Design of Pyrene Derivatives
| Computational Method | Application in Derivative Design | Key Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Design of fluorescent probes and sensors. | Electronic structure (HOMO/LUMO), absorption/emission spectra, binding energies. | mdpi.com, rsc.org |
| Molecular Dynamics (MD) | Design of surfactants for nanomaterial dispersion. | Adsorption energy, molecular orientation, interaction with surfaces. | fu-berlin.de, uobasrah.edu.iq |
Table 2: In Silico Designed Pyrene Derivatives and Their Targeted Applications
| Derivative Class | Design Strategy | Targeted Application | Key Computational Insight | Reference |
|---|---|---|---|---|
| Schiff Base Pyrene Derivatives | Introduction of imine and other chelating groups. | Fluorescent ion sensors (e.g., for Cu²⁺, Hg²⁺). | DFT calculations confirm the stoichiometry and binding sites of the probe-ion complex, explaining the fluorescence response. | mdpi.com, rsc.org |
| Pyrene Sulfonic Acid Analogs | Varying the number and position of sulfonate and hydroxyl groups. | Graphene exfoliation and dispersion. | MD and DFT calculations correlate molecular dipole moment and adsorption energy with exfoliation efficiency. | fu-berlin.de |
| Alkyl-Linked Pyrene Sulfonates | Introduction of a flexible alkyl chain between pyrene and sulfonate. | Enhanced graphene dispersion. | Quantum mechanical and MD simulations show improved binding to the graphene surface and better solvation of the polar head group. | uobasrah.edu.iq |
These computational and theoretical investigations provide a powerful framework for the rational design of novel this compound derivatives. By leveraging these in silico tools, scientists can accelerate the discovery of new materials with precisely engineered properties for a wide array of scientific and technological applications.
Emerging Research Directions and Future Prospects for 1 Pyrenesulfonic Acid Hydrate
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
In this context, pyrene-based molecules are valuable components in advanced material systems. For instance, in the development of perovskite solar cells (PSCs), a sodium salt of 1-pyrenesulfonic acid has been used as a passivation agent to manage defects at the interfaces of the perovskite layer, enhancing device performance. researchgate.net Machine learning models are being developed to screen for the most effective passivation materials and to optimize fabrication parameters, which is a complex, multi-variable problem well-suited for AI. researchgate.netacs.org These models can enhance prediction accuracy for device efficiency by incorporating factors like non-stoichiometric components and additive compounds into their calculations. researchgate.net The goal is to use AI to rapidly identify ideal processing conditions that lead to materials with multiple desired characteristics, such as high conductivity and minimal defects. anl.gov
Table 1: Applications of AI/ML in Systems Featuring Pyrene (B120774) Derivatives
| Material System | Role of Pyrene Derivative | AI/ML Objective | Reference |
|---|---|---|---|
| Perovskite Solar Cells (PSCs) | Interface passivation agent (1-pyrenesulfonic acid sodium salt) | Screening for effective passivation materials; optimizing processing parameters for enhanced efficiency and stability. | researchgate.net |
| Electronic Polymers | Component in functional thin films | Simultaneously optimize multiple properties, such as electrical conductivity and coating quality, using automated robotic platforms (e.g., Polybot). | anl.gov |
| Chemical Sensing | Receptor component | Design and high-throughput screening of large libraries of molecules to achieve high selectivity and sensitivity for specific analytes. | acs.org |
Sustainable Applications of 1-Pyrenesulfonic Acid Hydrate (B1144303) in Green Chemistry
Green chemistry principles emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. 1-Pyrenesulfonic acid hydrate (PSA) and its salts have found numerous applications in this area, particularly in the production and stabilization of nanomaterials in aqueous media. unibo.itacs.orgscispace.com
One of the most significant green applications is its use as a non-covalent exfoliant and stabilizer for graphene in water. acs.orgrsc.org This method avoids the use of harsh organic solvents, providing an environmentally benign route to produce stable, concentrated, and defect-free graphene dispersions. rsc.org The pyrene moiety adsorbs onto the graphene surface via π-π stacking, while the sulfonate group imparts water solubility. scbt.com Researchers have found that pyrene derivatives with sulfonyl groups yield highly stable dispersions. lancs.ac.uk
Furthermore, PSA is used as a building block or functionalizing agent in materials for sustainable energy applications. It has been used to create a graphene oxide nanohybrid that demonstrated excellent photocatalytic activity for hydrogen production, a clean energy source. sigmaaldrich.com In the field of solar energy, its derivatives have been incorporated into graphene/platinum nanohybrids, which serve as efficient cathodes for dye-sensitized solar cells produced through green chemistry methods. unibo.it
Table 2: Green Chemistry Applications of this compound
| Green Application | System/Material | Sustainable Advantage | Reference |
|---|---|---|---|
| Aqueous Graphene Exfoliation | Graphene dispersions in water | Eliminates the need for toxic organic solvents, enabling a scalable and environmentally friendly production process. | acs.orgrsc.org |
| Photocatalysis | Graphene oxide/THPP/PSA nanohybrid | Catalyzes the production of hydrogen fuel from water using light. | sigmaaldrich.com |
| Energy Conversion | Graphene/Pt nanohybrid cathodes | Used in dye-sensitized solar cells, contributing to renewable energy technology. | unibo.it |
| Functional Membranes | Sulfonated polymer/PSA hybrid copolymers | Enhances proton conductivity in materials for potential fuel cell applications. | rsc.org |
Advanced Analytical Methodologies for Complex Systems Containing this compound
The strong fluorescence of the pyrene core makes 1-pyrenesulfonic acid an excellent molecular probe for investigating complex biological and chemical systems. caymanchem.comnih.gov Its emission is highly sensitive to the polarity of its microenvironment, a property that is exploited in various advanced analytical techniques. nih.gov
A comprehensive study of the interaction between 1-pyrenesulfonic acid (referred to as PMS in the study) and human serum albumin (HSA) employed a suite of sophisticated spectroscopic methods. nih.gov These included steady-state and time-resolved fluorescence, fluorescence anisotropy, and induced circular dichroism (ICD), complemented by molecular docking simulations. nih.gov These techniques revealed an unusual binding behavior where the probe moved between different binding sites within the protein, which could be tracked by changes in its spectroscopic signals. nih.gov
Its fluorescence quenching properties are also utilized for the detection of various analytes. caymanchem.com For example, the fluorescence of 1-pyrenesulfonic acid can be quenched by ferric ions (Fe³⁺) and nitroaromatic compounds, including the explosives 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT), allowing for their detection in aqueous solutions. caymanchem.com In materials science, techniques like Raman spectroscopy and atomic force microscopy (AFM) are used to characterize the quality and thickness of graphene flakes exfoliated using pyrene derivatives. wku.edu Transient absorption measurements have been employed to study the kinetics of electron-transfer reactions involving the 1-pyrenesulfonic acid radical cation in complex environments like Nafion membranes. doi.org
Table 3: Advanced Analytical Methods Utilizing 1-Pyrenesulfonic Acid
| Analytical Methodology | System Studied | Information Obtained | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy (Steady-state, Time-resolved, Anisotropy) | Interaction with Human Serum Albumin (HSA) | Characterization of binding affinity, probe location, and movement between binding sites. | nih.gov |
| Induced Circular Dichroism (ICD) & Molecular Docking | Complexation with HSA | Corroborated experimental findings of probe movement and binding in different protein regions. | nih.gov |
| Fluorescence Quenching | Detection of Fe³⁺ ions and nitroaromatic compounds (TNT, 2,4-DNT) | Quantitative detection of specific analytes in aqueous media. | caymanchem.com |
| Transient Absorption Spectroscopy | Electron-transfer reactions in Nafion membranes | Kinetics and mechanism of radical cation formation and decay. | doi.org |
| Raman Spectroscopy & Atomic Force Microscopy (AFM) | Graphene dispersions | Determination of graphene quality, thickness (number of layers), and flake size. | wku.edu |
Multifunctional Systems Based on this compound
The ability to combine the pyrene group's optical and electronic properties with the sulfonate group's reactivity and hydrophilicity allows this compound to be a key component in multifunctional materials. sigmaaldrich.commdpi.com These systems are designed to perform multiple tasks or to have tunable properties for diverse applications. ncat.edu
In materials for electronics and energy, PSA is used to create hybrid and composite systems with enhanced functionality. For instance, it can non-covalently functionalize hexagonal boron nitride (h-BN) nanosheets. mdpi.com The resulting composite material, when incorporated into a sulfonated poly(ether ether ketone) (SPEEK) polymer membrane, shows improved proton conductivity and long-term durability, making it a promising candidate for proton-exchange membranes in fuel cells. mdpi.com Similarly, doping sulfonated block copolymers with PSA has been shown to create well-defined ionic channels, significantly boosting ionic conductivity compared to the base polymer. rsc.org
The compound is also a building block for hybrid materials with tailored photophysical properties. uc.pt It can be intercalated into layered double hydroxides (LDHs) to create host-guest systems for fundamental studies of molecular interactions and energy transfer. uc.pt Its use as a reactant to functionalize graphene oxide surfaces, in conjunction with other molecules like porphyrins, leads to nanohybrid materials with excellent photocatalytic activity for hydrogen production. sigmaaldrich.com These examples highlight a clear research trend towards designing sophisticated, multifunctional systems where this compound plays a crucial enabling role.
Table 4: Examples of Multifunctional Systems Incorporating 1-Pyrenesulfonic Acid
| Multifunctional System | Role of 1-Pyrenesulfonic Acid | Application Area | Reference |
|---|---|---|---|
| SPEEK/BNNFs Composite Membrane | Functionalizing agent for boron nitride nanosheets; enhances proton conductivity. | Proton exchange membranes for fuel cells. | mdpi.com |
| Hybrid Copolymers (s-SIS/PSA) | Dopant to create and organize ionic clusters. | High-conductivity polymer electrolyte membranes. | rsc.org |
| Graphene Oxide/THPP/PSA Nanohybrid | Surface functionalization reactant. | Photocatalysis (e.g., hydrogen production). | sigmaaldrich.com |
| Pyrenesulfonate-LDH Hybrid | Intercalated guest molecule. | Host-guest chemistry, photophysical studies. | uc.pt |
| Polypyrrole Micro/Nanowires | Surfactant and dopant during synthesis. | Conducting polymers, sensors. | caymanchem.com |
Q & A
Q. What are the key physicochemical properties of 1-pyrenesulfonic acid hydrate (PySAH) relevant to experimental design?
PySAH (C₁₆H₁₀O₃S·xH₂O) is a sulfonated pyrene derivative with a molecular weight of 282.31 (anhydrous basis) and CAS No. 654055-00-2 . Its planar pyrene core enables π-π stacking interactions with carbon nanomaterials, while the sulfonic acid group enhances hydrophilicity and colloidal stability in aqueous systems. Key properties include fluorescence emission (useful for tracking in dispersions) and pH-dependent solubility, which should be calibrated for specific solvents (e.g., water, DMSO) prior to use .
Q. How is PySAH utilized as a dispersing agent in liquid-phase exfoliation of graphene?
PySAH stabilizes graphene sheets during sonication-driven exfoliation of graphite via non-covalent interactions. The protocol involves:
- Preparing a PySAH solution (0.1–1 mg/mL in water).
- Adding graphite powder (1–5 mg/mL) and sonicating (1–4 hours, 20–40 kHz).
- Centrifuging (500–3000 rpm, 30–60 min) to remove unexfoliated aggregates . Despite its utility, PySAH yields lower graphene concentrations (~0.04–0.8 mg/mL) compared to sodium salts like PySO₃ (1 mg/mL) due to reduced electrostatic repulsion .
Q. What analytical techniques are recommended for characterizing PySAH-stabilized nanomaterials?
- UV-Vis Spectroscopy : Quantify graphene concentration using Beer-Lambert law (absorption at 660 nm).
- Fluorescence Spectroscopy : Monitor PySAH’s emission quenching to assess π-π stacking efficiency.
- TEM/HRTEM : Confirm exfoliated graphene thickness (single- vs. multi-layer).
- Raman Spectroscopy : Analyze defect density (D/G peak ratio) .
Advanced Research Questions
Q. Why does PySAH underperform compared to sodium salts (e.g., PySO₃) in stabilizing graphene dispersions?
PySAH’s hydrate form introduces steric hindrance and reduced ionic strength, limiting electrostatic stabilization. In contrast, PySO₃’s sodium counterions enhance Debye screening, improving colloidal stability. Experimental data show PySAH-stabilized dispersions aggregate faster, requiring additives (e.g., surfactants) for long-term stability .
Q. How can PySAH be optimized for electrochemical applications, such as N-doped graphene synthesis?
PySAH acts as a sulfonic acid bridge to anchor nitrogen dopants on graphene. A validated method includes:
Q. What experimental challenges arise when using PySAH in drug delivery systems?
While PySAH’s sodium salt (PySO₃) is used in hydrogel beads for anionic drug loading, the hydrate form faces challenges:
- Hydration-Dependent Swelling : Variable water content alters hydrogel porosity, affecting drug release kinetics.
- pH Sensitivity : Protonation/deprotonation of sulfonic groups at physiological pH may destabilize complexes. Calibration via controlled hydration (e.g., lyophilization) and crosslinking (e.g., glutaraldehyde) is recommended .
Q. How do hydration state and crystallinity impact PySAH’s performance in nanocomposite synthesis?
Hydrated PySAH exhibits lower thermal stability (decomposition ~200°C) compared to anhydrous forms, limiting high-temperature applications. For nanocomposites:
- Dehydration Protocol : Heat PySAH at 80°C under vacuum for 24 hours to remove bound water.
- Crystallinity Control : Recrystallization from ethanol/water mixtures (70:30 v/v) improves batch consistency .
Data Contradictions and Resolution
- Contradiction : PySAH’s reported graphene dispersion efficiency varies across studies (0.04–0.8 mg/mL).
- Resolution : Discrepancies arise from sonication time (1–4 hours), solvent purity, and graphite source (natural vs. synthetic). Standardizing protocols (e.g., ISO/TS 80004-13 for nanomaterial preparation) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
